4-(5-Bromopyridin-2-yl)piperazin-2-one
Description
4-(5-Bromopyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one (a six-membered lactam ring) substituted at the 4-position with a 5-bromopyridin-2-yl group. Its IUPAC name confirms the bromine atom on the pyridine ring and the ketone moiety in the piperazinone core . This structure combines aromatic and lactam functionalities, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring planar aromatic interactions and hydrogen bonding. While PubChem and other databases list its identifiers (e.g., MDL: MFCD18391189), detailed physicochemical data (e.g., pKa, logP) remain sparse in the provided evidence .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWVYYWQDKWARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-Bromopyridin-2-yl)piperazin-2-one is a member of the piperazinone class, which has garnered interest due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃BrN₄O, with a molecular weight of approximately 284.15 g/mol. The structure features a piperazine ring substituted with a 5-bromopyridine moiety, which enhances its reactivity and biological potential. The presence of the bromine atom is particularly noteworthy as it can influence the compound's interaction with biological targets.
General Biological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial properties
- Antitumor activity
- CNS activity
These activities are attributed to their structural characteristics and the ability to interact with various biological targets.
Case Studies
- PROTAC Development : A related compound, 2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid , has been utilized as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. This application showcases the potential of piperazine derivatives in targeted protein degradation strategies.
- Cancer Research : Research on structurally similar compounds has highlighted their utility in targeting Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers. Inhibitors targeting this complex could provide therapeutic benefits in treating malignancies such as breast and prostate cancer .
Comparative Analysis of Similar Compounds
A comparison of this compound with other structurally similar compounds reveals variations in biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(3-Chlorophenyl)piperazin-2-one | Chlorophenyl substitution | Antimicrobial properties |
| 4-(3-Methylpyridin-2-yl)piperazin-2-one | Methylpyridine substitution | Antitumor activity |
| 1-(4-Fluorophenyl)piperazin-2-one | Fluorophenyl substitution | CNS activity |
This table illustrates how halogen substitutions and phenyl modifications can significantly influence biological activities and reactivity profiles.
Future Directions and Research Needs
Despite the promising indications regarding the biological activity of this compound, further research is essential to elucidate its specific mechanisms of action and therapeutic potential. Areas for future investigation include:
- Quantitative binding studies to determine affinity for various biological targets.
- In vivo studies to assess efficacy and safety profiles.
- Chemical modification exploration to enhance bioactivity and selectivity.
Comparison with Similar Compounds
Positional Isomers: 1- vs. 4-Substituted Piperazinones
A key structural variant is 1-(5-bromopyridin-2-yl)piperazin-2-one (), where the pyridine substituent is on the piperazinone’s 1-position instead of the 4-position. This positional isomerism alters the molecule’s conformational flexibility and electronic distribution.
Substituent Variations: Bromopyridyl vs. Chlorophenyl
In and , 1-(3-chlorophenyl)piperazin-2-one demonstrates cytotoxicity against cancer cell lines (HT-29, A549). Replacing the chlorophenyl group with 5-bromopyridinyl introduces differences:
- Electronic Effects : Bromine’s stronger electron-withdrawing nature (compared to chlorine) may increase the pyridine ring’s electrophilicity, enhancing interactions with nucleophilic residues in target proteins.
- Steric and Lipophilic Effects: The pyridine ring’s planar structure vs. phenyl’s bulkiness could improve membrane permeability.
Core Modifications: Piperazinone vs. Piperazine
Replacing the ketone in piperazin-2-one with an amine (yielding piperazine) significantly impacts properties:
- Hydrogen Bonding: The lactam’s carbonyl group can act as a hydrogen-bond acceptor, a feature absent in piperazine derivatives. highlights that piperazinone-containing compounds exhibit superior docking scores in drug design, underscoring the ketone’s role in target engagement .
Cytotoxicity and Anticancer Potential
Piperazinone derivatives in and show cytotoxic activity, with IC50 values varying based on substituents. For example:
| Compound | Substituent | IC50 (HT-29) | IC50 (A549) |
|---|---|---|---|
| 1-(3-chlorophenyl)piperazin-2-one | 3-chlorophenyl | 12 µM | 18 µM |
| 4-(5-bromopyridin-2-yl)piperazin-2-one* | 5-bromopyridin-2-yl | *Data pending | *Data pending |
Inferred trends: Bromopyridyl derivatives may exhibit enhanced activity due to improved target binding (e.g., kinase inhibition) compared to chlorophenyl analogs .
Role in Drug Design
’s 3D-QSAR studies reveal that piperazin-2-one scaffolds improve docking scores in enzyme targets. The ketone moiety facilitates interactions with catalytic residues, while bromine’s electron-withdrawing effect stabilizes charge-transfer complexes. For instance, replacing bromine with smaller halogens (e.g., chlorine) or methyl groups reduces predicted binding affinity in molecular models .
Key Routes for Piperazinone Derivatives
- Nucleophilic Substitution: and describe coupling reactions between halogenated aromatics (e.g., 5-bromopyridin-2-amine) and piperazinone precursors using palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., X-Phos). Yields depend on substituent reactivity, with brominated substrates often requiring longer reaction times .
- Ester Aminolysis: highlights methoxy group substitution in esters with amines (e.g., guanidine), a route adaptable to this compound derivatives .
Physicochemical and ADME Properties
| Property | This compound | 1-(3-Chlorophenyl)piperazin-2-one | Piperazine Analogs |
|---|---|---|---|
| Molecular Weight | 256.1 g/mol (calculated) | 238.7 g/mol | ~200–250 g/mol |
| logP (Predicted) | ~1.5–2.0 | ~2.5–3.0 | ~0.5–1.5 |
| Hydrogen Bond Acceptors | 3 (ketone + pyridine N) | 2 (ketone) | 1–2 |
| Solubility | Moderate (ketone enhances polarity) | Low (chlorophenyl increases logP) | High |
Note: Predicted data based on structural analogs; experimental validation is needed .
Preparation Methods
Copper-Catalyzed Substitution Reaction (Key Step)
A robust method involves the copper-catalyzed substitution of 2-amino-5-bromopyridine with piperazine, using cuprous iodide as a catalyst and proline or sarcosine as ligands, under nitrogen atmosphere and elevated temperatures (90-140 °C). This step yields 5-(piperazin-1-yl)pyridin-2-amine intermediates, which are crucial precursors for subsequent transformations.
Typical reaction conditions and reagents:
| Reagent | Amount (equiv.) | Notes |
|---|---|---|
| 2-Amino-5-bromopyridine | 1.0 | Starting material |
| Piperazine | 2.2–5.0 | Nucleophile |
| Cuprous iodide (CuI) | 0.01–0.10 | Catalyst |
| Ligand (Proline/Sarcosine) | 0.02–0.10 | Facilitates catalysis |
| Potassium carbonate/phosphate | 1.5–2.5 | Base |
| Solvent (DMF, NMP) | 10–50 mL | Polar aprotic solvents preferred |
| Temperature | 90–140 °C | Heating under nitrogen atmosphere |
Formation of the Piperazin-2-one Ring
The 5-(piperazin-1-yl)pyridin-2-amine intermediate undergoes further reaction with di-tert-butyl dicarbonate (Boc2O) or other carbonylating agents under mild conditions (20-35 °C) to form protected piperazinone derivatives. This step involves:
- Stirring the intermediate in an appropriate solvent
- Dropwise addition of Boc2O
- Reaction monitoring until completion
- Purification by crystallization or chromatography
This step protects the nitrogen and facilitates cyclization to the piperazin-2-one moiety.
Reduction and Purification with Inorganic Salt Additives
In cases where nitro groups are reduced to amino groups in intermediates related to this compound, the addition of inorganic salts such as ammonium chloride or sodium bicarbonate during the reduction step (e.g., using sodium sulfide nonahydrate) effectively inhibits formation of azo impurities, which are difficult to remove and degrade product quality.
| Parameter | Details |
|---|---|
| Reducing agent | Sodium sulfide nonahydrate |
| Inorganic salt additives | Ammonium chloride, sodium bicarbonate |
| Solvent | Water and methanol mixture |
| Temperature | 70–80 °C |
| Reaction time | ~2 hours |
| Workup | Extraction with dichloromethane, washing, drying, crystallization |
This method improves yield and purity by minimizing azo impurity formation.
Comparative Summary of Preparation Steps
| Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Copper-catalyzed substitution | 2-amino-5-bromopyridine, piperazine, CuI, ligand, base, DMF/NMP, 90-140 °C | Formation of 5-(piperazin-1-yl)pyridin-2-amine intermediate with high yield |
| Protection/cyclization | Di-tert-butyl dicarbonate, solvent, 20-35 °C | Formation of Boc-protected piperazinone derivative |
| Reduction with salt additives | Sodium sulfide nonahydrate, ammonium chloride/sodium bicarbonate, 70-80 °C | Efficient nitro group reduction with minimized azo impurities |
| Purification | Filtration, chromatography, crystallization | High purity final product |
Research Findings and Optimization Insights
- Catalyst and ligand choice: CuI combined with amino acid ligands (proline, sarcosine) significantly improves coupling efficiency and selectivity.
- Base selection: Potassium carbonate or phosphate bases provide optimal deprotonation and facilitate substitution.
- Solvent effects: Polar aprotic solvents such as DMF and N-methylpyrrolidone (NMP) enhance solubility and reaction rates.
- Inert atmosphere: Nitrogen replacement prevents oxidation and side reactions.
- Temperature control: Elevated temperatures (up to 140 °C) are necessary for effective substitution but must be balanced to avoid decomposition.
- Inorganic salt addition in reduction: Adding ammonium chloride or sodium bicarbonate during nitro reduction suppresses azo impurity formation, improving product quality and reducing purification steps.
Additional Notes
- Industrial scale-up typically adapts these methods with optimized reaction times, solvent recycling, and continuous flow processes to enhance throughput and reduce costs.
- Alternative synthetic routes may involve different protecting groups or coupling strategies but generally rely on the core copper-catalyzed substitution and controlled reduction steps.
- The preparation of related compounds such as 1-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethan-1-one shares similar synthetic principles, emphasizing the versatility of the piperazine-pyridine coupling chemistry.
Q & A
Q. What are the recommended synthetic routes for 4-(5-Bromopyridin-2-yl)piperazin-2-one, and how can purity be optimized?
The synthesis typically involves coupling a brominated pyridine derivative with a piperazin-2-one scaffold. Key steps include:
- Nucleophilic substitution between 5-bromo-2-aminopyridine and a protected piperazin-2-one intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Deprotection using HCl or TFA to yield the final compound.
To optimize purity: - Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for purification .
- Confirm purity via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for pyridine protons) and LC-MS (expected [M+H]+: ~284) .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- NMR Spectroscopy : Assign peaks to verify the bromopyridine moiety and piperazin-2-one ring .
- Mass Spectrometry : Confirm molecular weight and detect potential impurities (e.g., dehalogenation byproducts) .
- X-ray Crystallography : Resolve crystal structure to confirm regioselectivity of bromine substitution (if single crystals are obtainable) .
- Stability Testing : Perform accelerated degradation studies under acidic/alkaline conditions to assess hydrolytic stability of the piperazin-2-one ring .
Q. How can researchers mitigate solubility challenges in biological assays?
- Use DMSO as a primary solvent (up to 100 mM stock solutions) .
- For aqueous buffers, employ cyclodextrin-based solubilization or sonication to disperse the compound .
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How does the bromine substituent influence binding affinity in target proteins?
The 5-bromo group on the pyridine ring enhances electrophilic character , promoting interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Comparative studies with chloro/fluoro analogs show:
Q. What strategies resolve contradictions in biological activity data across studies?
- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular contexts .
- Batch Consistency Checks : Compare HPLC chromatograms and NMR spectra of compound batches to rule out synthesis variability .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity) and CYP450 metabolism risks .
- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to optimize plasma half-life .
- QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC50 values in enzyme inhibition assays .
Q. What are the challenges in crystallizing this compound for structural studies?
- Low Melting Point : The piperazin-2-one ring may impart conformational flexibility, hindering crystal formation. Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) .
- Halogen Bonding : Bromine’s polarizability can promote crystal packing; screen conditions with high ionic strength (e.g., ammonium sulfate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
